
(5-Ethoxy-2-fluorophenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(5-Ethoxy-2-fluorophenyl)(methyl)sulfane” is a chemical compound with the molecular formula C9H11FOS and a molecular weight of 186.25 . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is "1S/C9H11FOS/c1-3-11-7-4-5-8(10)9(6-7)12-2/h4-6H,3H2,1-2H3" .科学研究应用
(5-Ethoxy-2-fluorophenyl)(methyl)sulfane has a wide range of potential applications in scientific research. It has been used in the synthesis of pharmaceuticals and biochemicals, as well as in analytical chemistry. This compound has also been studied for its potential use in environmental science, as it has been shown to be an effective scavenger of toxic metals such as lead and mercury. Additionally, this compound has been studied for its potential use in bioremediation, as it has been shown to be effective in the removal of organic pollutants from water.
作用机制
The mechanism of action of (5-Ethoxy-2-fluorophenyl)(methyl)sulfane is not yet fully understood. However, it is thought that this compound acts as a chelator, binding to metal ions and preventing them from forming complexes with other molecules. This chelation action is believed to be responsible for this compound’s ability to scavenge toxic metals from the environment. Additionally, this compound is believed to act as an antioxidant, preventing the formation of reactive oxygen species that can damage cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, this compound has been shown to have a number of beneficial effects, including scavenging of toxic metals, antioxidant activity, and potential anti-inflammatory and anti-cancer effects. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
实验室实验的优点和局限性
The main advantage of using (5-Ethoxy-2-fluorophenyl)(methyl)sulfane in lab experiments is its high efficiency of synthesis and reactivity. Additionally, this compound is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in lab experiments. This compound is a highly reactive compound, and as such, it can be difficult to handle and store. Additionally, this compound can be toxic if ingested or inhaled, and it should be handled with care.
未来方向
The potential applications of (5-Ethoxy-2-fluorophenyl)(methyl)sulfane are vast, and there are a number of potential future directions for this compound research. These include further exploration of this compound’s potential use in the synthesis of pharmaceuticals and biochemicals, as well as its potential use in environmental science and bioremediation. Additionally, this compound could be studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, this compound could be studied for its potential use in the development of new materials, such as superconductors and nanomaterials. Finally, this compound could be studied for its potential use in the development of new drugs and therapies.
合成方法
(5-Ethoxy-2-fluorophenyl)(methyl)sulfane is synthesized from 4-ethoxy-2-fluorophenylacetic acid, which is reacted with methyl sulfide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is conducted in an organic solvent, typically methanol or ethanol, and the reaction time is generally between 1-3 hours. The reaction is highly efficient, with yields of up to 99%.
属性
IUPAC Name |
4-ethoxy-1-fluoro-2-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FOS/c1-3-11-7-4-5-8(10)9(6-7)12-2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHMSQGKELXHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

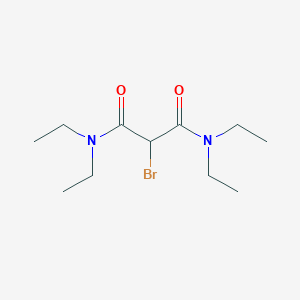

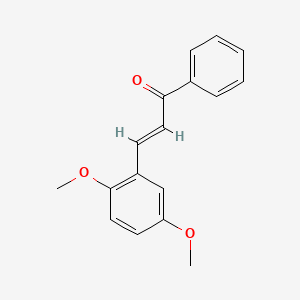

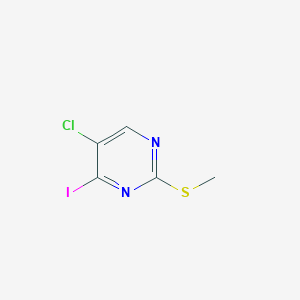
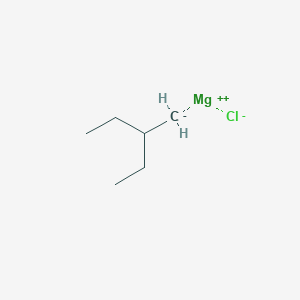
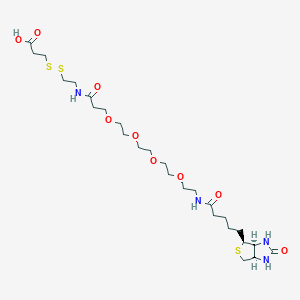
![t-Butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate, 95%](/img/structure/B6297157.png)
![tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B6297160.png)
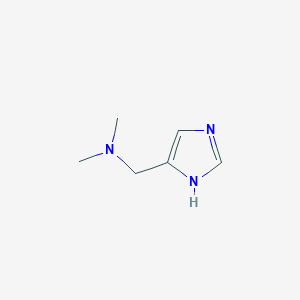
![2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol](/img/structure/B6297175.png)
![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)

